Molecular Weight Advantage Over Benzothiazole-Fused Analogs for Ligand Efficiency-Driven Kinase Programs
The target compound (MW 259.29 g/mol) is significantly smaller than its direct benzothiazole analog N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, which carries an additional fused benzene ring on the thiazole moiety (estimated MW ~309 g/mol based on the addition of C4H2, an increase of ~50 Da or ~19%) . In fragment- and lead-oriented kinase inhibitor discovery, a molecular weight below 300 Da is a recognized threshold for favorable ligand efficiency metrics (LEAN >0.3 kcal/mol per heavy atom) [1]. The lower mass of the target compound translates to a higher heavy-atom-normalized binding efficiency potential, a key selection criterion when prioritizing compounds for optimization against Pim kinases or other kinase targets where molecular obesity is a known development risk [1].
| Evidence Dimension | Molecular weight and ligand efficiency potential |
|---|---|
| Target Compound Data | MW = 259.29 g/mol; 19 heavy atoms |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: estimated MW ~309 g/mol; ~23 heavy atoms |
| Quantified Difference | ~50 Da reduction (19% lower MW); 4 fewer heavy atoms (17% reduction in heavy atom count) |
| Conditions | Calculated molecular formula comparison; ligand efficiency thresholds referenced from fragment-based drug design literature |
Why This Matters
For procurement decisions in fragment-based or lead-optimization kinase programs, lower MW correlates with a greater probability of achieving high ligand efficiency and favorable downstream ADME properties, making the target compound a more cost-effective starting point than benzothiazole-fused analogs.
- [1] Hopkins AL, Keserü GM, Leeson PD, Rees DC, Reynolds CH. The role of ligand efficiency metrics in drug discovery. Nat Rev Drug Discov. 2014;13(2):105-121. doi:10.1038/nrd4163. View Source
